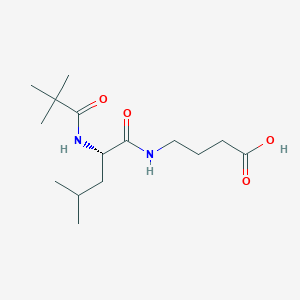

N-Pivaloylleucyl-gamma-aminobutyric acid

Description

Properties

CAS No. |

91147-50-1 |

|---|---|

Molecular Formula |

C15H28N2O4 |

Molecular Weight |

300.39 g/mol |

IUPAC Name |

4-[[(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoyl]amino]butanoic acid |

InChI |

InChI=1S/C15H28N2O4/c1-10(2)9-11(17-14(21)15(3,4)5)13(20)16-8-6-7-12(18)19/h10-11H,6-9H2,1-5H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |

InChI Key |

DXFCILWYVUYYQX-NSHDSACASA-N |

SMILES |

CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |

Synonyms |

N-pivaloylleucyl-GABA N-pivaloylleucyl-gamma-aminobutyric acid PL-GABA |

Origin of Product |

United States |

Preparation Methods

Resin Selection and GABA Immobilization

The synthesis begins by attaching GABA to a Wang resin or 2-chlorotrityl chloride resin via its carboxyl group. Activation of the resin-bound GABA typically employs hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). The immobilization efficiency is critical, with yields exceeding 90% under optimized conditions (25°C, 4–6 h).

Pivaloylation of Leucine

Before coupling, the amino group of leucine is protected with a pivaloyl group. This is achieved by reacting leucine with pivaloyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM). The reaction proceeds at 0°C for 2 h, yielding N-pivaloyl-leucine with >95% purity after aqueous workup.

Peptide Coupling

The activated N-pivaloyl-leucine is coupled to resin-bound GABA using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt. Coupling efficiency depends on reaction time (12–24 h) and temperature (25°C), with yields of 80–85% reported.

Cleavage and Purification

The final step involves cleaving the dipeptide from the resin using trifluoroacetic acid (TFA) in DCM (95:5 v/v). Subsequent purification via reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column achieves >99% purity.

Solution-Phase Synthesis

Solution-phase synthesis offers flexibility for large-scale production of PLG, though it requires meticulous protection-deprotection strategies.

Protection of Functional Groups

-

GABA Protection : The amino group of GABA is protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride in a mixture of water and dioxane (pH 9–10).

-

Leucine Activation : The carboxyl group of N-pivaloyl-leucine is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with GABA’s amino group.

Coupling Reactions

The coupling of N-pivaloyl-leucine acyl chloride to Boc-protected GABA is conducted in anhydrous tetrahydrofuran (THF) at −20°C to minimize racemization. After 24 h, the Boc group is removed with TFA, yielding the free dipeptide.

Yield and Purity Optimization

Reaction parameters such as solvent polarity, temperature, and stoichiometry significantly impact yields. For example, using a 1.2:1 molar ratio of acyl chloride to GABA increases coupling efficiency to 78%. Final purification via recrystallization from ethanol/water mixtures achieves 98–99% purity.

Comparative Analysis of Synthesis Methods

Solid-phase synthesis is preferred for research-scale production due to its automation compatibility and high purity, while solution-phase methods are more cost-effective for industrial applications.

Novel Catalytic Approaches

Recent advancements explore enzymatic and green chemistry routes. For instance, lipase-mediated coupling in non-aqueous solvents has been investigated for peptide bond formation, though yields remain suboptimal (50–60%) compared to chemical methods. Additionally, microwave-assisted synthesis reduces reaction times from 24 h to 2 h, albeit with a slight decrease in yield (75%) .

Chemical Reactions Analysis

Types of Reactions

N-Pivaloylleucyl-gamma-aminobutyric acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Pivaloylleucyl-gamma-aminobutyric acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Pivaloylleucyl-gamma-aminobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. These interactions are crucial for its applications in medicine and biology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

N-PL-GABA belongs to the class of N-acylated amino acid-GABA conjugates. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Protecting Groups :

- N-PL-GABA uses a pivaloyl group, which offers steric bulk and resistance to enzymatic degradation. In contrast, Fmoc-L-Dab(Alloc)-OH employs Fmoc (9-fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) groups, which are photolabile and widely used in solid-phase peptide synthesis .

- The pivaloyl group’s hydrophobicity may enhance membrane permeability compared to the more polar Fmoc/Alloc groups.

Molecular Weight and Solubility :

- N-PL-GABA’s molecular weight (~322.4 g/mol) is lower than Fmoc-L-Dab(Alloc)-OH (424.4 g/mol), suggesting better bioavailability. However, its solubility in aqueous solutions is likely reduced due to the pivaloyl moiety.

Biological Activity :

Analytical Methodologies

Comparative studies of such compounds often employ advanced analytical techniques:

- HPLC-Based Glycan Analysis : Tools like GlycoBase and autoGU, originally developed for glycan profiling , can be adapted to resolve and quantify N-acylated GABA derivatives.

- Mass Spectrometry : Used to confirm molecular weights and fragmentation patterns, critical for distinguishing N-PL-GABA from analogues like Fmoc-L-Dab(Alloc)-OH.

Research Findings and Contradictions

- A 2018 study on 2-aminobenzamides highlighted the role of acyl groups in modulating bioactivity .

- Contradictions arise in solubility predictions: pivaloyl’s hydrophobicity could limit N-PL-GABA’s therapeutic utility despite improved stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Pivaloylleucyl-gamma-aminobutyric acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pivaloyl-protected leucine with γ-aminobutyric acid (GABA) using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Yield optimization requires controlled pH (6–7), low temperatures (0–4°C), and stoichiometric monitoring via HPLC . Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) is critical to isolate the compound with >95% purity. Reaction efficiency can be tracked using TLC with ninhydrin staining for amine detection .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for verifying the pivaloyl group (δ ~1.2 ppm for tert-butyl protons) and amide bond formation (δ ~7.5–8.5 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. Infrared spectroscopy (IR) confirms carbonyl stretches (amide I band ~1650 cm⁻¹). Cross-validation with X-ray crystallography is recommended for absolute configuration determination .

Q. How does this compound interact with GABA receptors in vitro?

- Methodological Answer : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human GABAₐ receptors. Pre-incubate cells with varying concentrations (1 nM–100 µM) of the compound and measure chloride ion flux via fluorescence-based assays (e.g., FLIPR). Compare dose-response curves to GABA controls to assess agonist/antagonist activity. Include negative controls (e.g., bicuculline) to validate receptor specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis of existing data, focusing on variables such as cell line variability, assay conditions (e.g., pH, temperature), and compound purity. Use statistical tools (e.g., Cohen’s d for effect size) to identify outliers. Replicate key experiments under standardized conditions, prioritizing cell lines with high GABA receptor expression (e.g., neuronal SH-SY5Y) and validated compound batches .

Q. What experimental designs are optimal for assessing the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer : Employ an in vitro BBB model using co-cultures of brain endothelial cells (hCMEC/D3) and astrocytes. Measure apparent permeability (Papp) via LC-MS/MS quantification of the compound in apical vs. basolateral compartments. Validate with in vivo microdialysis in rodent models, correlating plasma and cerebrospinal fluid (CSF) concentrations. Include a positive control (e.g., diazepam) and adjust for protein binding using equilibrium dialysis .

Q. How do structural modifications (e.g., pivaloyl group substitution) affect the stability and bioavailability of this compound?

- Methodological Answer : Synthesize analogs with alternative acyl groups (e.g., acetyl, benzoyl) and compare pharmacokinetic profiles using in vitro assays:

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Solubility : Use shake-flask method with buffers at physiological pH.

- Permeability : Perform Caco-2 monolayer assays.

Data should be analyzed using multivariate regression to identify structure-property relationships .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<0.1%), and enantiomeric excess (>99%).

- Optimize Critical Process Parameters (CPPs): Reaction time, temperature, and reagent ratios via Design of Experiments (DoE).

- Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring.

Validate consistency across 3–5 batches using ANOVA .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s receptor binding?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina or Schrödinger. Cross-check with Molecular Dynamics (MD) simulations (50–100 ns) to assess binding stability. Experimentally validate via mutagenesis studies targeting predicted binding residues (e.g., GABAₐ receptor α1-subunit). Discrepancies may arise from protonation state mismatches or conformational flexibility unaccounted for in silico .

Q. What statistical approaches are recommended for analyzing dose-dependent neuroprotective effects of this compound in animal models?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response) to calculate EC₅₀ values. For longitudinal data (e.g., motor function scores), apply mixed-effects models to account for individual variability. Include survival analysis (Kaplan-Meier curves) for studies with mortality endpoints. Adjust for multiple comparisons (e.g., Bonferroni correction) and report 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.